

Introduction: The Structural Elucidation of a Key Morpholine Derivative

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Compound of Interest

Compound Name:	4-(2-Bromo-4-fluorobenzyl)morpholine
CAS No.:	1086600-40-9
Cat. No.:	B1439767

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In the landscape of modern drug discovery and development, the morpholine moiety is a privileged scaffold, frequently incorporated into molecules to enhance their pharmacological properties.[1] "**4-(2-Bromo-4-fluorobenzyl)morpholine**" is a compound of significant interest, combining the versatile morpholine ring with a halogenated benzyl group. This unique combination of a bromine and a fluorine atom on the aromatic ring presents a compelling case for detailed structural analysis, where Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique.[2]

This technical guide provides a comprehensive exploration of the predicted ^1H and ^{13}C NMR spectra of "**4-(2-Bromo-4-fluorobenzyl)morpholine**". As Senior Application Scientists, we move beyond mere data presentation, delving into the causal relationships between molecular structure and spectral features. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and a robust protocol for computational NMR prediction.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for "**4-(2-Bromo-4-fluorobenzyl)morpholine**". These predictions are generated based on established

computational models that consider the intricate effects of substituents on the local electronic environment of each nucleus.[3][4]

Predicted ^1H NMR Data

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
3	7.55	dd	J(H,H) = 8.5, J(H,F) = 5.5	1H
5	7.30	dd	J(H,H) = 8.5, J(H,F) = 2.5	1H
6	7.10	td	J(H,H) = 8.5, J(H,F) = 8.5	1H
7	3.50	s	-	2H
8, 12	3.70	t	J(H,H) = 4.5	4H
9, 11	2.50	t	J(H,H) = 4.5	4H

Predicted ^{13}C NMR Data

Atom Number	Chemical Shift (δ , ppm)
1	138.0 (d, J(C,F) = 3.5 Hz)
2	122.5 (d, J(C,F) = 18.0 Hz)
3	132.0 (d, J(C,F) = 3.0 Hz)
4	161.0 (d, J(C,F) = 245.0 Hz)
5	117.0 (d, J(C,F) = 21.0 Hz)
6	114.0 (d, J(C,F) = 25.0 Hz)
7	60.0
8, 12	67.0
9, 11	53.5

Expert Analysis and Interpretation of the Predicted Spectra

The predicted NMR spectra of "**4-(2-Bromo-4-fluorobenzyl)morpholine**" reveal a wealth of structural information, directly reflecting the electronic influences of the bromine and fluorine substituents, as well as the conformational characteristics of the morpholine ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three protons on the substituted benzene ring. The deshielding effect of the electronegative fluorine and bromine atoms is clearly evident, with all aromatic protons resonating downfield.[5]

- H-3, H-5, and H-6: The chemical shifts and coupling patterns of these protons are diagnostic. The proton at position 6 (H-6) is expected to appear as a triplet of doublets due to coupling with both the adjacent proton H-5 and the fluorine atom. The protons at positions 3 and 5 will appear as doublets of doublets, with coupling to their adjacent protons and the fluorine atom. The magnitude of the H-F coupling constants is dependent on the number of bonds separating the nuclei.[6]
- Benzylic Protons (H-7): The two protons of the benzylic methylene group are expected to resonate as a singlet around 3.50 ppm. Their proximity to the aromatic ring and the morpholine nitrogen results in a characteristic downfield shift.
- Morpholine Protons (H-8, H-12, H-9, H-11): The morpholine ring typically exhibits a chair conformation.[7] The protons on the carbons adjacent to the oxygen (H-8, H-12) are deshielded and appear at a lower field (around 3.70 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-9, H-11), which are expected around 2.50 ppm.[8] Both sets of protons are predicted to appear as triplets due to coupling with the adjacent methylene groups in the ring.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

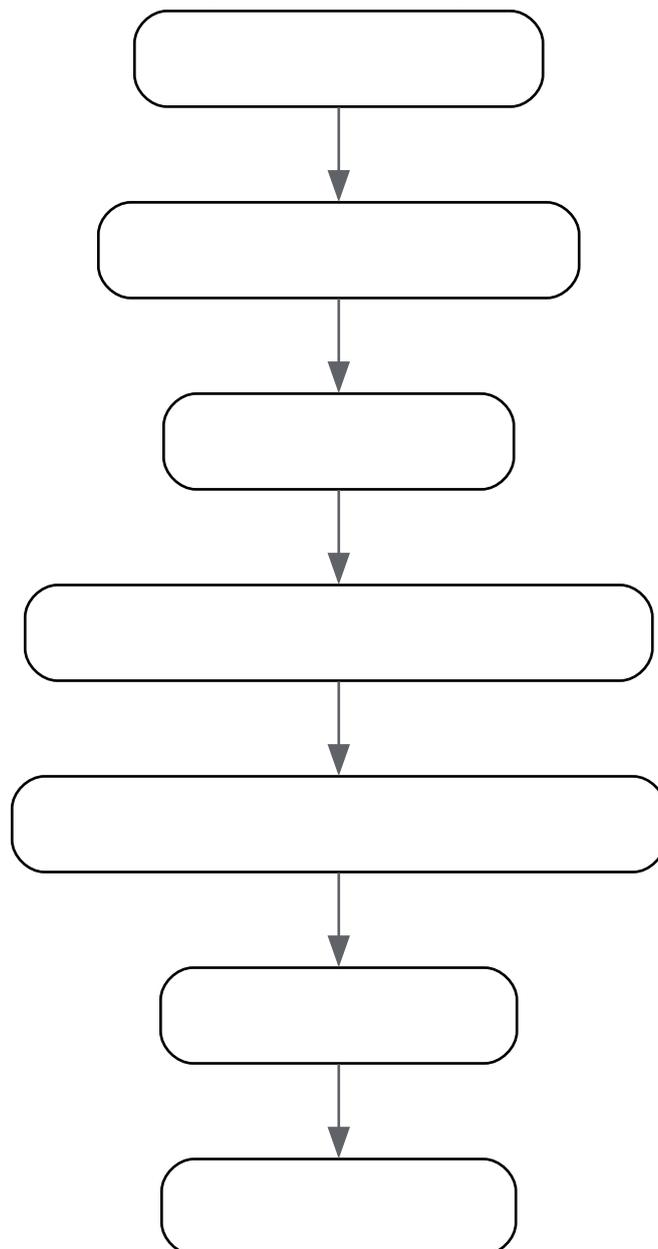
- Aromatic Carbons (C-1 to C-6): The carbon directly attached to the fluorine atom (C-4) exhibits a large one-bond C-F coupling constant (around 245.0 Hz), a hallmark of fluorinated aromatic compounds.[9] The other aromatic carbons also show smaller C-F couplings, with the magnitude decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon attached to the bromine atom (C-2) is also significantly influenced.
- Benzylic Carbon (C-7): This carbon is expected to appear around 60.0 ppm.
- Morpholine Carbons (C-8, C-12, C-9, C-11): Similar to the proton spectrum, the carbons adjacent to the oxygen (C-8, C-12) are deshielded and appear at a lower field (around 67.0 ppm) compared to the carbons adjacent to the nitrogen (C-9, C-11), which are expected around 53.5 ppm.

Visualizing the Molecular Structure and Prediction Workflow

To aid in the assignment of NMR signals and to illustrate the process of spectral prediction, the following diagrams are provided.

Caption: Molecular structure with atom numbering for NMR assignments.

Workflow for Computational NMR Spectrum Prediction



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Caption: A generalized workflow for predicting NMR spectra.

Protocol for Computational NMR Spectrum Prediction

The prediction of NMR spectra is a powerful tool for structure verification and elucidation. The following is a generalized, field-proven protocol for obtaining predicted ^1H and ^{13}C NMR spectra using computational software.

Step-by-Step Methodology

- Molecular Structure Input:
 - Action: Draw the chemical structure of "**4-(2-Bromo-4-fluorobenzyl)morpholine**" in the chosen NMR prediction software (e.g., Mnova NMRPredict, ChemAxon NMR Predictor, ACD/Labs NMR Predictors).^{[3][4][10]} Alternatively, import the structure from a file (e.g., MOL, SDF, SMILES).
 - Rationale: An accurate representation of the molecular connectivity is the fundamental input for any prediction algorithm.
- Selection of Prediction Algorithm:
 - Action: Most modern software employs a combination of prediction methods, such as HOSE (Hierarchical Organization of Spherical Environments) codes, machine learning models, and increment-based approaches.^{[3][11]} If available, select an ensemble or consensus prediction method.
 - Rationale: Combining multiple algorithms often leads to more accurate and reliable predictions by mitigating the weaknesses of any single method.
- Setting Prediction Parameters:
 - Action: Specify the desired nucleus for prediction (^1H and ^{13}C). Select the solvent in which the spectrum is to be predicted (e.g., CDCl_3 , DMSO-d_6).
 - Rationale: The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding or in close proximity to polar functional groups.

- Initiating the Prediction:
 - Action: Execute the prediction command within the software.
 - Rationale: The software will now apply its algorithms to the input structure, calculating the magnetic shielding of each nucleus and converting this to a chemical shift value relative to a standard (typically TMS). Coupling constants are calculated based on the connectivity and geometry of the molecule.
- Data Output and Visualization:
 - Action: The software will output a list of predicted chemical shifts, multiplicities, and coupling constants, often in a tabular format. A simulated spectrum will also be generated.
 - Rationale: Visualizing the predicted spectrum allows for a direct comparison with experimental data and aids in the interpretation of complex splitting patterns.
- Analysis and Refinement:
 - Action: Compare the predicted spectrum with any available experimental data. Use the prediction to guide the assignment of experimental signals.
 - Rationale: While prediction software is highly accurate, it is not infallible. Experimental data remains the gold standard, and predictions should be used as a powerful tool to aid, not replace, empirical analysis.

Conclusion: The Synergy of Prediction and Experimentation

The computational prediction of NMR spectra for molecules like "**4-(2-Bromo-4-fluorobenzyl)morpholine**" is an indispensable tool in modern chemical research. It provides a robust framework for understanding the intricate interplay of molecular structure and spectral output, accelerating the process of structural elucidation and verification. By integrating high-quality predictions with empirical data, researchers can approach their analytical challenges with greater confidence and efficiency. This guide serves as a testament to the power of this synergistic approach, providing both the data and the methodology to empower scientists in their pursuit of novel chemical entities.

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